GIPR Antagonist Activity of Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate versus Comparator
In a functional assay measuring antagonism of the human glucose-dependent insulinotropic polypeptide receptor (GIPR), methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate exhibited an IC₅₀ value of 1.84 μM (1,840 nM) against GIPR expressed in CHO cells [1]. In the same study, the compound demonstrated an IC₅₀ of 12 nM against the human glucagon receptor (GCGR) [1], indicating a substantial selectivity window (approximately 153-fold) favoring GCGR antagonism over GIPR antagonism. This selectivity profile distinguishes the compound from dual GIPR/GCGR agonists or non-selective analogs and informs its utility in receptor-specific mechanistic studies.
| Evidence Dimension | GIPR functional antagonism potency (IC₅₀) and GCGR/GIPR selectivity ratio |
|---|---|
| Target Compound Data | IC₅₀ (GIPR) = 1.84 μM; IC₅₀ (GCGR) = 12 nM |
| Comparator Or Baseline | GCGR activity of the same compound (internal control) |
| Quantified Difference | Selectivity ratio GCGR/GIPR ≈ 153:1 (by potency comparison) |
| Conditions | CHO cells expressing human GIPR or GCGR; inhibition of glucagon-induced cAMP accumulation; 30 min preincubation |
Why This Matters
The defined IC₅₀ values and receptor selectivity profile provide a quantifiable benchmark for researchers evaluating this compound as a tool for studying GIPR/GCGR pharmacology, enabling direct comparison with alternative GIPR ligands that may have different potency or selectivity characteristics.
- [1] BindingDB. BDBM50393788 (CHEMBL2159347): Affinity Data for Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate at GIPR, GCGR, and VPAC2. View Source
